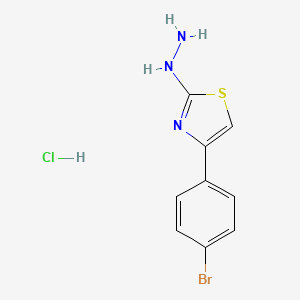
N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-3-maleinimidylpropanamide
描述
N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-3-maleinimidylpropanamide is a biotinylated compound that is widely used in biochemical and molecular biology research. This compound is particularly valuable due to its ability to form strong, non-covalent bonds with streptavidin and avidin, proteins that are commonly used in various detection and purification techniques.
作用机制
Target of Action
The primary targets of this compound are the Cholera enterotoxin B subunit and Cholera enterotoxin subunit B . These targets are found in Vibrio cholerae, the bacterium responsible for cholera .
Mode of Action
It is known to interact with its targets, potentially influencing the function of the cholera enterotoxin .
Result of Action
Given its targets, it may have an impact on the function of the cholera toxin, potentially influencing the course of cholera infection .
Action Environment
Factors such as pH, temperature, and presence of other molecules could potentially affect its activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-3-maleinimidylpropanamide typically involves multiple steps. One common method involves the conjugation of biotin to a linker molecule, followed by the attachment of the maleinimidyl group. The reaction conditions often include the use of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases like N,N-diisopropylethylamine (DIPEA) to facilitate the formation of amide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The process is optimized to ensure high yield and purity, which is crucial for its application in sensitive biochemical assays .
化学反应分析
Types of Reactions
N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-3-maleinimidylpropanamide primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the maleinimidyl group. This group is reactive towards thiol groups, making it useful for conjugation with proteins and peptides that contain cysteine residues .
Common Reagents and Conditions
Common reagents used in these reactions include thiol-containing compounds and reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The reactions are typically carried out in aqueous buffers at neutral to slightly basic pH to maintain the stability of the biotin and maleinimidyl groups .
Major Products
The major products of these reactions are biotinylated proteins or peptides, which can be used in various downstream applications such as affinity purification, enzyme-linked immunosorbent assays (ELISAs), and Western blotting .
科学研究应用
N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-3-maleinimidylpropanamide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of biotinylated compounds for studying protein-ligand interactions.
Biology: Facilitates the labeling and detection of biomolecules in various assays.
Medicine: Employed in diagnostic tests and therapeutic research, particularly in the development of targeted drug delivery systems.
Industry: Utilized in the production of biotinylated reagents for biochemical assays and diagnostic kits.
相似化合物的比较
Similar Compounds
Biotin-PEG3-amine: Similar linker length but lacks the maleinimidyl group, making it less reactive towards thiol groups.
Biotin-PEG4-maleimide: Contains a longer linker, which may provide more flexibility in certain applications.
Biotin-PEG2-maleimide: Shorter linker, which may be advantageous for applications requiring minimal spacer length.
Uniqueness
N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-3-maleinimidylpropanamide is unique due to its optimal linker length and the presence of both biotin and maleinimidyl groups. This combination allows for efficient biotinylation and conjugation with thiol-containing molecules, making it highly versatile for various biochemical applications .
属性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43N5O8S/c33-22(6-2-1-5-21-26-20(19-41-21)30-27(37)31-26)28-10-3-13-38-15-17-40-18-16-39-14-4-11-29-23(34)9-12-32-24(35)7-8-25(32)36/h7-8,20-21,26H,1-6,9-19H2,(H,28,33)(H,29,34)(H2,30,31,37)/t20-,21-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEXTKIIGXBNCN-WOVHNISZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43N5O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanone, 1-[9-ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]-, 1-(O-acetyloxime)](/img/structure/B3029016.png)













